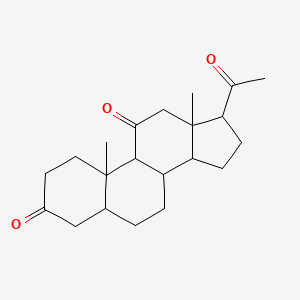
2,4-dibromo-N-(2,4-dibromophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dibromo-N-(2,4-dibromophenyl)aniline is a brominated aromatic amine with the molecular formula C₁₂H₇Br₄N and a molecular weight of 484.81 g/mol . This compound is characterized by the presence of four bromine atoms attached to a diphenylamine structure, making it a highly brominated derivative of aniline. It is used in various chemical applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-N-(2,4-dibromophenyl)aniline typically involves the bromination of diphenylamine. One common method involves the reaction of diphenylamine with N-bromosuccinimide (NBS) in acetone at low temperatures (around 5°C). The reaction mixture changes color, indicating the formation of the product, which is then precipitated by adding water . The product is collected, washed, and recrystallized from toluene to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-dibromo-N-(2,4-dibromophenyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Reagents such as Grignard reagents and organolithium compounds are commonly used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Applications De Recherche Scientifique
2,4-dibromo-N-(2,4-dibromophenyl)aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other brominated compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-dibromo-N-(2,4-dibromophenyl)aniline involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound can form strong interactions with biological molecules, leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can interfere with cellular processes and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromoaniline: A simpler brominated aniline with two bromine atoms.
2,4,6-Tribromoaniline: Contains three bromine atoms and is used in similar applications.
2,4-Dibromo-N,N-bis(2,4-dibromophenyl)aniline: A more complex derivative with additional bromine atoms.
Uniqueness
2,4-dibromo-N-(2,4-dibromophenyl)aniline is unique due to its high degree of bromination, which imparts specific chemical and physical properties. This makes it particularly useful in applications requiring high thermal stability and resistance to degradation.
Propriétés
Numéro CAS |
38573-62-5 |
|---|---|
Formule moléculaire |
C12H7Br4N |
Poids moléculaire |
484.81 g/mol |
Nom IUPAC |
2,4-dibromo-N-(2,4-dibromophenyl)aniline |
InChI |
InChI=1S/C12H7Br4N/c13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h1-6,17H |
Clé InChI |
CPCSQYOWAMPQSI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Br)Br)NC2=C(C=C(C=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


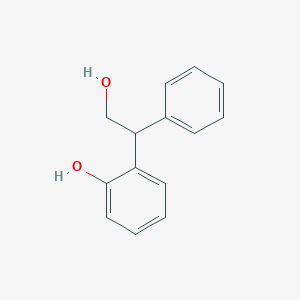


![8-Oxatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B11954923.png)
![1-[3-(2-Bromoacetyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11954930.png)
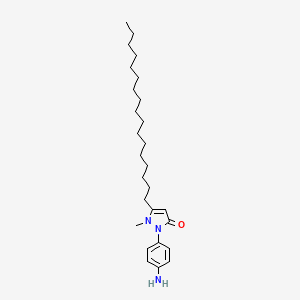


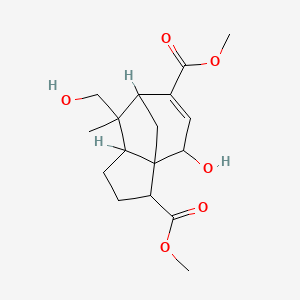
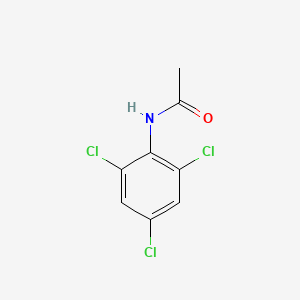
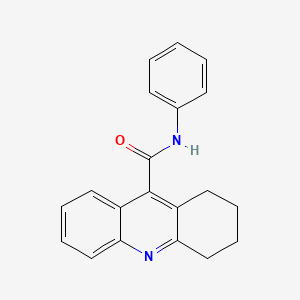
![N,N'-bis[tris(hydroxymethyl)methyl]ethanediamide](/img/structure/B11954991.png)
